

Technical Guide: 2-(2-Benzyloxyethoxy)ethyl Chloride and Its Derivatives

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Compound of Interest

Compound Name: 2-(2-Benzyloxyethoxy)ethyl
chloride

Cat. No.: B3055380

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **2-(2-benzyloxyethoxy)ethyl chloride**, a chemical intermediate with potential applications in organic synthesis and drug discovery. This document outlines its chemical identity, physical properties, and synonyms. Due to the limited publicly available information on its direct biological applications, this guide also explores the properties and synthesis of closely related compounds to provide a broader context for its potential utility.

Chemical Identity and Synonyms

The compound of interest is most accurately identified as 1-chloro-2-(2-(benzyloxy)ethoxy)ethane.

CAS Number: 64352-98-3

A variety of synonyms are used in chemical literature and supplier catalogs. Clarity in nomenclature is crucial for accurate research and procurement.

Synonym	Source
1-Chloro-2-(2-(benzyloxy)ethoxy)ethane	PubChem, Guidechem
{[2-(2-Chloroethoxy)ethoxy]methyl}benzene	Guidechem
1-Chloro-7-phenyl-3,6-dioxaheptane	Guidechem

It is important to distinguish this compound from the structurally similar Benzyl 2-chloroethyl ether (CAS Number: 17229-17-3), which has a different chemical structure and properties.

Physicochemical Properties

Quantitative data for 1-chloro-2-(2-(benzyloxy)ethoxy)ethane is summarized below.

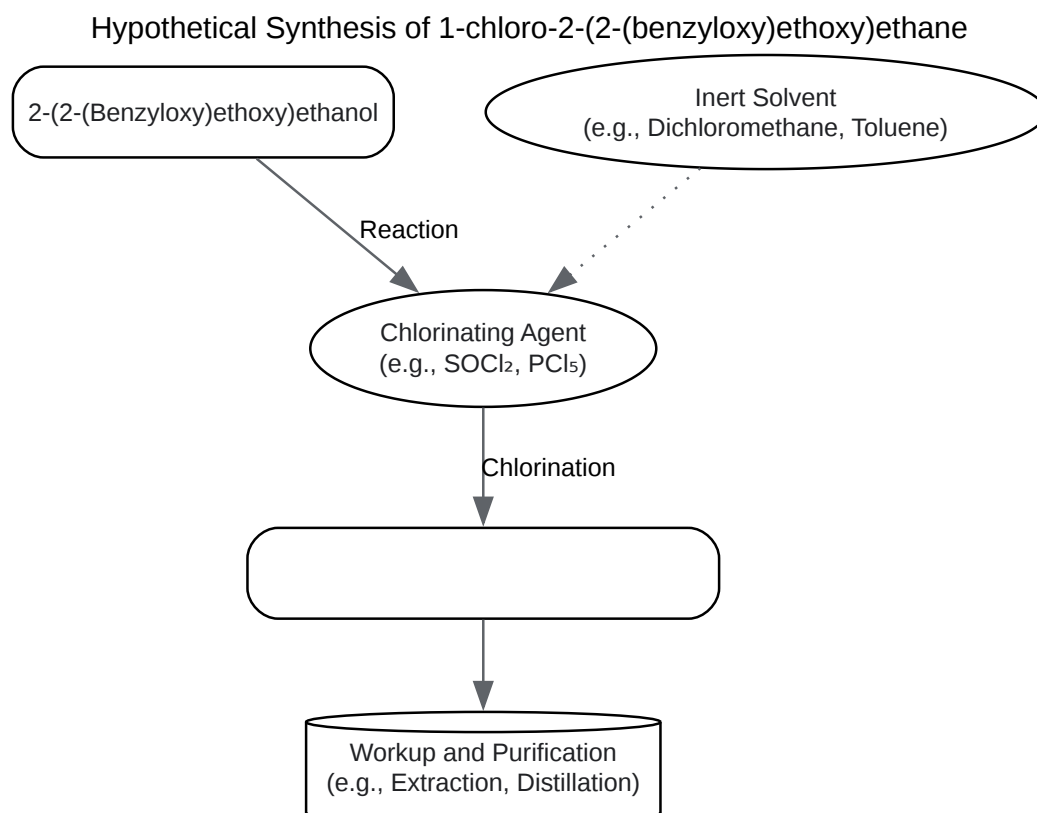
Property	Value
Molecular Formula	C ₁₁ H ₁₅ ClO ₂
Molecular Weight	214.69 g/mol
Density	1.096 g/cm ³ (predicted)
Boiling Point	292.3 °C at 760 mmHg (predicted)
Refractive Index	1.510 (predicted)

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for 1-chloro-2-(2-(benzyloxy)ethoxy)ethane is not readily available in the public domain. However, based on the synthesis of analogous chloroalkanes from alcohols, a plausible synthetic route would involve the chlorination of the corresponding alcohol, 2-(2-(benzyloxy)ethoxy)ethanol.

Hypothetical Synthesis Workflow:

The conversion of the precursor alcohol to the target ethyl chloride can be conceptually illustrated. This workflow represents a general strategy for such chemical transformations.



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Caption: Hypothetical workflow for the synthesis of the target compound.

Applications in Research and Development

Currently, there is no direct evidence in the scientific literature detailing the use of 1-chloro-2-(2-(benzyloxy)ethoxy)ethane in specific signaling pathways or as a key component in drug development. Its structure suggests its primary role as a chemical intermediate. The presence of a terminal chloride allows for nucleophilic substitution reactions, making it a potentially useful building block for introducing the benzyloxyethoxyethyl moiety into larger molecules.

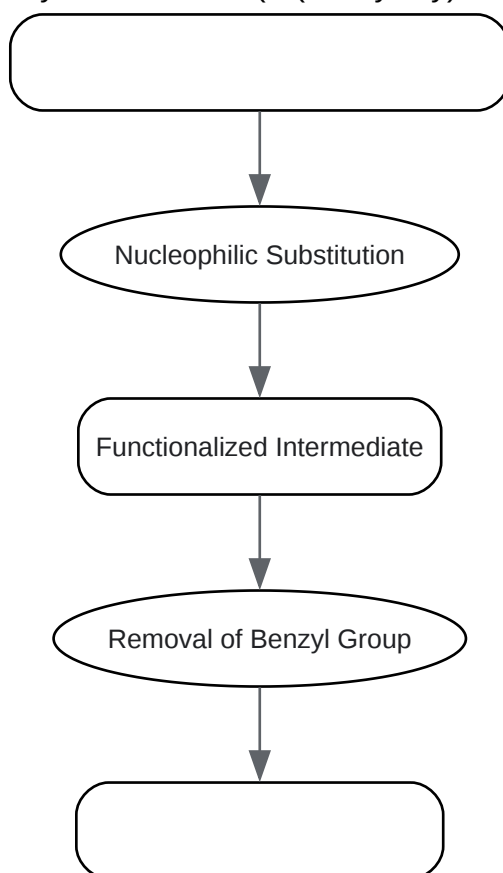
Compounds with similar structural features, such as polyethylene glycol (PEG) chains, are frequently used in drug delivery and formulation to improve the solubility and pharmacokinetic

profiles of therapeutic agents. The benzyloxy group can also serve as a protecting group for the terminal alcohol, which can be deprotected at a later synthetic stage.

Logical Relationship for Potential Application:

The utility of this compound can be inferred from its chemical structure, suggesting a role as a precursor for more complex molecules with potential biological activity.

Inferred Utility of 1-chloro-2-(2-(benzyloxy)ethoxy)ethane



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Caption: Potential synthetic utility of the title compound.

Conclusion

1-Chloro-2-(2-(benzyloxy)ethoxy)ethane is a chemical intermediate with potential value in organic synthesis. While specific applications in drug development and signaling pathways are not documented, its structural features suggest its utility as a building block for more complex molecules. Further research is required to explore the full potential of this compound in medicinal chemistry and materials science. Researchers interested in utilizing this compound should rely on the physicochemical data provided and consider the inferred synthetic pathways as a starting point for their experimental design.

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